![molecular formula C7H12KNO2 B2719795 Potassium 2-(dimethylamino)pent-4-enoate CAS No. 2137514-64-6](/img/structure/B2719795.png)
Potassium 2-(dimethylamino)pent-4-enoate
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Overview
Description
Potassium 2-(dimethylamino)pent-4-enoate is a chemical compound with the CAS Number: 2243514-97-6 . It has a molecular weight of 195.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for Potassium 2-(dimethylamino)pent-4-enoate is1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Potassium 2-(dimethylamino)pent-4-enoate is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Metabolic Studies
Potassium 2-(dimethylamino)pent-4-enoate, also known as pent-4-enoate, has been used in studies to understand its effects on cellular metabolism . In one study, it was found that the addition of 0.8mm-pent-4-enoate to the fluid used to perfuse a potassium-arrested heart resulted in a 70% increase in the O2 consumption and a 66% decrease in the glycolytic flux .
Inhibition of Fatty Acid Oxidation
Pent-4-enoate is usually regarded as an inhibitor of the fl-oxidation of fatty acids . Its effects seem to be tissue-specific . For example, one study showed that pent-4-enoate is a poor inhibitor of fatty acid oxidation in certain tissues .
Pharmaceutical Testing
Potassium 2-(dimethylamino)pent-4-enoate is available for purchase for pharmaceutical testing . High-quality reference standards are important for accurate results in pharmaceutical testing .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
potassium;2-(dimethylamino)pent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.K/c1-4-5-6(7(9)10)8(2)3;/h4,6H,1,5H2,2-3H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGORIGXWIHVBQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC=C)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(dimethylamino)pent-4-enoate |
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